tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate: . This compound features a piperidine ring, a fluoropyridine moiety, and a tert-butyl ester group, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-fluoropyridin-3-ol and piperidine-1-carboxylic acid tert-butyl ester.
Reaction Conditions: The reaction involves nucleophilic substitution where the hydroxyl group of 6-fluoropyridin-3-ol attacks the carbonyl carbon of piperidine-1-carboxylic acid tert-butyl ester under basic conditions.
Industrial Production Methods:
Scale-Up: Industrial production involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the fluoropyridine moiety.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are used under basic conditions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Piperidine derivatives with reduced fluorine content.
Substitution Products: Derivatives with different substituents on the fluoropyridine ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules for drug discovery. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Tert-butyl (6-fluoropyridin-3-yl)carbamate: Similar structure but with a carbamate group instead of a piperidine ring.
Tert-butyl 3- (6-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate: Similar fluoropyridine moiety but with an azetidine ring.
Properties
IUPAC Name |
tert-butyl 4-(6-fluoropyridin-3-yl)oxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-6-11(7-9-18)20-12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYIHSSBWBMMFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CN=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.